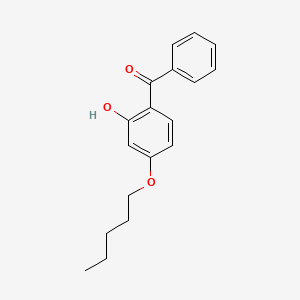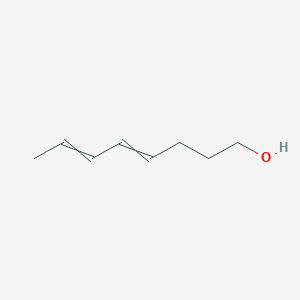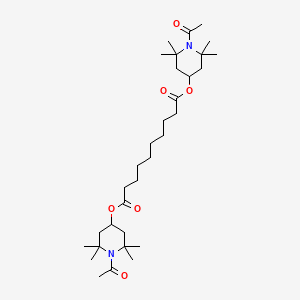
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate is a chemical compound known for its role as a hindered amine light stabilizer (HALS). These stabilizers are crucial in preventing the degradation of polymers due to exposure to light and heat. The compound is particularly effective in applications involving plastics and coatings, where it helps maintain the material’s integrity and appearance over time.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate typically involves the esterification of decanedioic acid with 1-acetyl-2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, usually in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new ester or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of materials exposed to light and heat.
Biology: Investigated for its potential protective effects on biological macromolecules against oxidative stress.
Medicine: Explored for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Industry: Widely used in the production of plastics, coatings, and adhesives to enhance durability and longevity.
Wirkmechanismus
The mechanism of action of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate involves the stabilization of free radicals formed during the degradation of polymers. The compound acts as a scavenger, neutralizing free radicals and preventing chain reactions that lead to material breakdown. This process helps maintain the physical and chemical properties of the material, extending its useful life.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications in polymer stabilization.
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its effectiveness in wood and plastic coatings.
2,2,6,6-Tetramethyl-4-piperidinol: A precursor in the synthesis of various hindered amine light stabilizers.
Uniqueness
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate is unique due to its specific molecular structure, which provides enhanced stability and effectiveness in preventing polymer degradation. Its acetyl group contributes to its stability and compatibility with a wide range of materials, making it a versatile choice for various applications.
Eigenschaften
CAS-Nummer |
82678-02-2 |
|---|---|
Molekularformel |
C32H56N2O6 |
Molekulargewicht |
564.8 g/mol |
IUPAC-Name |
bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) decanedioate |
InChI |
InChI=1S/C32H56N2O6/c1-23(35)33-29(3,4)19-25(20-30(33,5)6)39-27(37)17-15-13-11-12-14-16-18-28(38)40-26-21-31(7,8)34(24(2)36)32(9,10)22-26/h25-26H,11-22H2,1-10H3 |
InChI-Schlüssel |
QKLQIGBUQHTCAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C(=O)C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


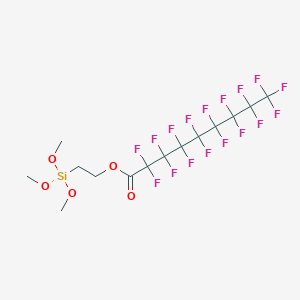
methanolate](/img/structure/B14423441.png)
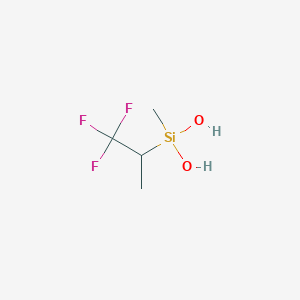
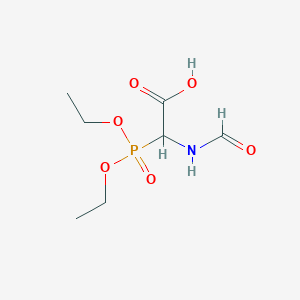
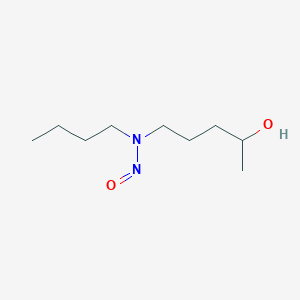

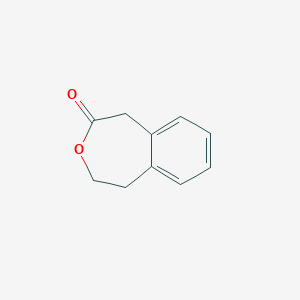
![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
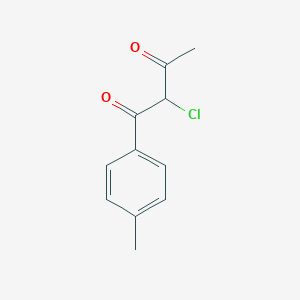
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
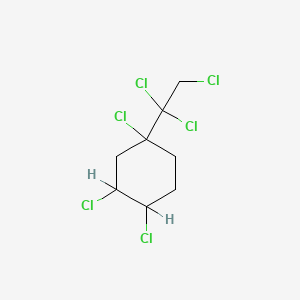
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
